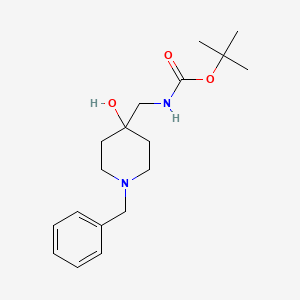
Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Environmental Occurrence and Fate of Similar Compounds
Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with the target compound, highlights their wide use across industries to retard oxidative reactions. These compounds have been found in diverse environmental matrices, indicating their persistence and potential environmental impact. Toxicity studies suggest that some SPAs may cause hepatic toxicity and have endocrine-disrupting effects, raising concerns about their widespread use and environmental release (Liu & Mabury, 2020).
Biodegradation and Environmental Remediation
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively reviewed, providing insights into microbial degradation pathways and the potential for environmental remediation. Similar to ETBE, compounds like "Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate" could undergo biodegradation under certain conditions, highlighting the importance of understanding microbial interactions for environmental management (Thornton et al., 2020).
Synthetic Applications and Environmental Considerations
The synthesis and environmental behavior of methyl tert-butyl ether (MTBE) have been reviewed, indicating the solubility and mobility challenges associated with such compounds in the environment. This research provides a basis for understanding the synthesis routes and environmental considerations for related compounds, including "Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate" (Squillace et al., 1997).
Advanced Remediation Techniques
Studies on the decomposition of MTBE using cold plasma reactors present innovative approaches to dealing with environmental contaminants. Such techniques offer alternative methods for the decomposition and conversion of complex organic compounds, potentially applicable to "Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate" and similar substances (Hsieh et al., 2011).
Membrane Technology for Purification
The application of polymer membranes for the purification of fuel oxygenates, such as MTBE, provides insights into separation technologies that could be adapted for the purification and separation of related chemical compounds. This research emphasizes the potential of membrane technologies in industrial applications involving complex organic molecules (Pulyalina et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)19-14-18(22)9-11-20(12-10-18)13-15-7-5-4-6-8-15/h4-8,22H,9-14H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJILBAHXIZOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


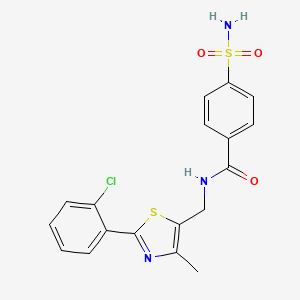
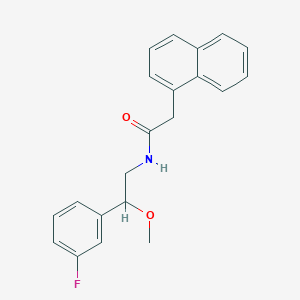
![(E)-3-(dimethylamino)-2-{[2-(2-methylphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2991713.png)
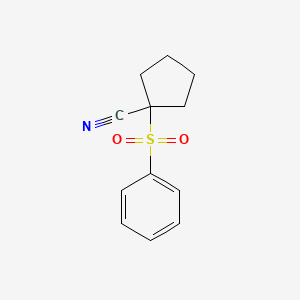
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(m-tolyl)propanenitrile](/img/structure/B2991715.png)


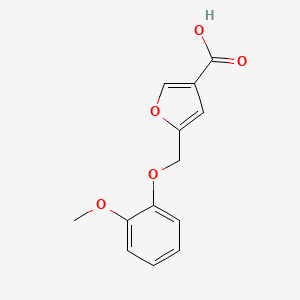

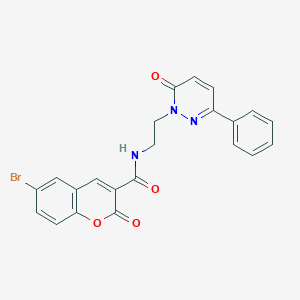
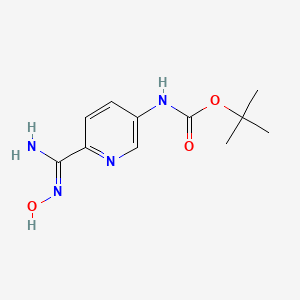

![N-(2,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991730.png)